molecular formula C11H12N2OS B12976074 2-Methoxy-4-(4-methylthiazol-2-yl)aniline

2-Methoxy-4-(4-methylthiazol-2-yl)aniline

Cat. No.: B12976074
M. Wt: 220.29 g/mol
InChI Key: HZKXEJFZFNQBAI-UHFFFAOYSA-N
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Description

2-Methoxy-4-(4-methylthiazol-2-yl)aniline is a heterocyclic aromatic compound that contains both a thiazole ring and an aniline moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the methoxy group and the methylthiazolyl group in this compound can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(4-methylthiazol-2-yl)aniline typically involves the formation of the thiazole ring followed by its attachment to the aniline moiety. One common method is the reaction of 2-bromo-1-(4-methylthiazol-2-yl)ethanone with 2-methoxyaniline in the presence of a base such as potassium carbonate . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(4-methylthiazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: Electrophilic aromatic substitution can occur at the aniline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-4-(4-methylthiazol-2-yl)aniline.

    Reduction: Formation of this compound from its nitro precursor.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

2-Methoxy-4-(4-methylthiazol-2-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(4-methylthiazol-2-yl)aniline involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to anticancer effects . The methoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-(4-methylthiazol-2-yl)aniline is unique due to the presence of both the methoxy group and the thiazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

2-methoxy-4-(4-methyl-1,3-thiazol-2-yl)aniline

InChI

InChI=1S/C11H12N2OS/c1-7-6-15-11(13-7)8-3-4-9(12)10(5-8)14-2/h3-6H,12H2,1-2H3

InChI Key

HZKXEJFZFNQBAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=CC(=C(C=C2)N)OC

Origin of Product

United States

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